Product packaging for Diethyl trans-crotyl phosphonate(Cat. No.:CAS No. 682-34-8)

Diethyl trans-crotyl phosphonate

Cat. No.: B1600402
CAS No.: 682-34-8
M. Wt: 192.19 g/mol
InChI Key: KGWLPYVMUWAOJC-QPJJXVBHSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Organic Synthesis

Organophosphorus compounds, organic compounds containing phosphorus, are integral to numerous areas of science and technology. wikipedia.org Their applications span from medicinal and agricultural chemistry to materials science and organic synthesis. frontiersin.org In the realm of medicine, over 80 phosphorus-containing drugs are in clinical use, with many more under development. frontiersin.org The agricultural sector utilizes over 300 different organophosphorus compounds as pesticides. frontiersin.org

The utility of organophosphorus compounds in organic synthesis is vast and continually expanding. longdom.org Phosphonates, for instance, are widely employed as improved Wittig reagents in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes. frontiersin.orgwikipedia.org This reaction offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic but less basic phosphonate-stabilized carbanions and the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

Furthermore, phosphines, another class of organophosphorus compounds, serve as crucial ligands in metal-catalyzed reactions. frontiersin.org The unique properties of the phosphorus atom, including its variable oxidation states and coordination abilities, make organophosphorus compounds versatile tools for constructing complex molecules. longdom.orgbdu.ac.in They are instrumental in forming carbon-carbon bonds, synthesizing heterocyclic compounds, and preparing tetrasubstituted alkenes. nih.gov The Michaelis-Arbuzov reaction is a key method for synthesizing phosphonates, which are esters of phosphonic acid. wikipedia.orgbdu.ac.in

Overview of Allylic Phosphonate (B1237965) Research: Focus on Crotyl Phosphonate Systems

Allylic phosphonates are a specific class of organophosphorus compounds that have garnered significant attention in organic synthesis. These compounds are characterized by a phosphonate group attached to an allylic system. Research in this area has explored various facets of their reactivity, including stereoselective reactions. For instance, studies have investigated the stereochemical outcomes of palladium-catalyzed additions of nucleophiles to allylic hydroxy phosphonates, as well as their epoxidation and cyclopropanation reactions. tandfonline.com

A significant focus within allylic phosphonate research has been the development of methods for their synthesis. One notable approach involves the use of cross-metathesis with the second-generation Grubbs catalyst to interconvert allylic hydroxy phosphonates and their derivatives. nih.gov This method allows for the conservation of the absolute stereochemistry of the starting material. nih.gov However, competing dimerization and alkene migration reactions can sometimes reduce the yield. nih.gov

Crotyl phosphonate systems, a subset of allylic phosphonates, have been specifically investigated. For example, the cross-metathesis of crotonaldehyde-derived phosphonates has been examined, although these reactions tend to be slower and can result in mixtures of products. nih.gov The reactivity of these systems is a key area of interest, as they serve as valuable reagents in various synthetic transformations.

Scope and Research Objectives for Diethyl trans-Crotyl Phosphonate Investigations

The investigation into this compound is centered on understanding its synthesis, reactivity, and applications in organic synthesis. A primary objective is to explore its role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of dienes. The reaction of the anion of this compound with aldehydes and ketones is a key focus, with the aim of elucidating the factors that control the stereochemical outcome of the resulting alkene.

Another research objective is to investigate the modification of the crotyl phosphonate system through various chemical transformations. This includes exploring reactions at the allylic position to introduce new functional groups and create more complex molecular architectures. The development of efficient and selective methods for these transformations is a critical aspect of this research.

Furthermore, the synthesis of this compound itself is a subject of investigation. The Michaelis-Arbuzov reaction, a common method for preparing phosphonates, is a likely route to be explored and optimized for this specific compound. The characterization of this compound and its derivatives using various spectroscopic techniques will be essential to confirm their structures and purity.

Detailed research findings related to these objectives will be presented, including data on reaction conditions, yields, and stereoselectivities. The overarching goal is to provide a comprehensive understanding of the chemical behavior of this compound and its potential as a versatile building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17O3P B1600402 Diethyl trans-crotyl phosphonate CAS No. 682-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-diethoxyphosphorylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLPYVMUWAOJC-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449217
Record name Diethyl trans-crotyl phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-34-8
Record name Diethyl trans-crotyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-butenylphosphonate, predominantly trans
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Advanced Synthetic Methodologies for Diethyl Trans Crotyl Phosphonate Systems

Classical and Modified Arbuzov-Type Reactions

The Michaelis-Arbuzov and Michaelis-Becker reactions represent the foundational methods for the formation of carbon-phosphorus bonds in phosphonates. These reactions have been adapted for the synthesis of diethyl trans-crotyl phosphonate (B1237965), providing reliable, albeit sometimes harsh, synthetic pathways.

Michaelis-Arbuzov Synthesis with Crotyl Precursors

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone in organophosphorus chemistry. wikipedia.org It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate. wikipedia.orgnih.gov In the context of diethyl trans-crotyl phosphonate synthesis, this typically involves the reaction of triethyl phosphite with a crotyl halide.

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the crotyl halide. This forms a phosphonium (B103445) salt intermediate. Subsequently, a halide ion attacks one of the ethyl groups on the phosphonium salt in an SN2 reaction, leading to the formation of this compound and an ethyl halide. wikipedia.org The reaction generally requires elevated temperatures, often between 120 °C and 160 °C, to proceed efficiently. wikipedia.org

A notable variation involves the use of crotyl alcohol derivatives in the presence of a catalyst like tetrabutylammonium (B224687) iodide, which circumvents the need for potentially unstable crotyl halides. nih.gov However, when using triethyl phosphite with allylic alcohols, the formation of diethyl ethylphosphonate as a byproduct can occur, potentially lowering the yield of the desired product. nih.gov

Table 1: Michaelis-Arbuzov Reaction Parameters

Reactant 1Reactant 2ProductTypical Conditions
Triethyl phosphitetrans-Crotyl bromideThis compound120-160 °C
Triethyl phosphitetrans-Crotyl chlorideThis compound120-160 °C

Michaelis-Becker and Related Phosphite Addition Reactions

The Michaelis-Becker reaction provides an alternative to the Arbuzov reaction. It involves the reaction of a dialkyl hydrogen phosphonate, such as diethyl phosphite, with an alkyl halide in the presence of a base. wikipedia.org The base deprotonates the diethyl phosphite to form a phosphonate anion, which then acts as a nucleophile and attacks the crotyl halide to yield this compound.

While generally effective, the yields of the Michaelis-Becker reaction can sometimes be lower than those of the corresponding Michaelis-Arbuzov reaction. wikipedia.org The choice of base and reaction conditions is crucial for optimizing the yield and minimizing side reactions. Phase-transfer catalysis has been employed to improve the efficiency of the Michaelis-Becker reaction, particularly for the synthesis of dialkyl alkyl phosphonates. researchgate.net For instance, the use of benzyl (B1604629) triethyl ammonium (B1175870) chloride as a phase-transfer catalyst in a two-phase system (H₂O/CH₂Cl₂) has been shown to be effective for preparing various dialkyl methyl phosphonates. researchgate.net

More recently, modifications of this reaction have been developed. For example, a copper-catalyzed enantioconvergent radical Michaelis-Becker-type C(sp³)–P cross-coupling has been reported, which allows for the synthesis of α-chiral alkyl phosphorous compounds from racemic alkyl halides. sustech.edu.cn Another variation involves microwave-assisted Michaelis-Becker synthesis, which can lead to significantly shorter reaction times and improved yields compared to conventional heating. researchgate.net

Transition Metal-Catalyzed Coupling and Functionalization Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of organophosphorus compounds, including this compound.

Palladium-Catalyzed Phosphonylation of Allylic Substrates

Palladium catalysis has been widely employed for the formation of C-P bonds. nih.govnih.gov In the context of this compound synthesis, palladium-catalyzed phosphonylation of allylic substrates, such as crotyl acetate (B1210297) or crotyl carbonate, with diethyl phosphite is a common approach. These reactions often proceed under milder conditions than the classical Arbuzov reaction. researchgate.net

The catalytic cycle typically involves the formation of a π-allyl palladium intermediate from the allylic substrate. Subsequent nucleophilic attack by the phosphonate anion, generated in situ from diethyl phosphite and a base, on the π-allyl complex affords the desired this compound. The choice of ligands for the palladium catalyst is critical for controlling the regioselectivity and stereoselectivity of the reaction.

Nickel-Catalyzed Reactions in Crotyl Phosphonate Formation

Nickel catalysts, being more earth-abundant and economical than palladium, have gained significant attention for cross-coupling reactions. nih.govresearchgate.net Nickel-catalyzed reactions have been successfully applied to the synthesis of various organophosphorus compounds. organic-chemistry.org For instance, nickel-catalyzed cross-coupling of aryl bromides with dialkyl phosphites has been demonstrated to be an effective method for forming aryl phosphonates. organic-chemistry.org

While specific examples focusing solely on this compound are less common in the provided literature, the general principles of nickel catalysis are applicable. A plausible catalytic cycle would involve the oxidative addition of a crotyl halide or another suitable precursor to a Ni(0) complex. The resulting Ni(II) intermediate would then undergo transmetalation with a phosphite-derived nucleophile, followed by reductive elimination to yield the final product and regenerate the Ni(0) catalyst. The use of specific ligands, such as Buchwald-type phosphines, can significantly influence the reactivity and efficiency of these catalytic systems. chemrxiv.org The development of nickel-catalyzed cycloaddition reactions also highlights the versatility of nickel in forming various cyclic structures, which could potentially be adapted for more complex phosphonate syntheses. nih.gov

Copper-Mediated Phosphonylation Approaches

Copper-catalyzed reactions have emerged as a versatile and cost-effective method for C-P bond formation. nih.govrsc.orgresearchgate.netrsc.org Copper catalysis can facilitate the phosphonylation of various substrates under relatively mild conditions. For example, copper-catalyzed O-alkenylation of dialkyl phosphonates with alkenyl(aryl)iodonium salts has been developed to synthesize enol phosphonates. nih.gov

In the context of crotyl phosphonate synthesis, a copper-mediated approach could involve the reaction of a crotyl electrophile with a phosphorus nucleophile in the presence of a copper catalyst. For instance, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts has been shown to produce P-C bonds with high yields and short reaction times. organic-chemistry.org While direct examples for this compound are not explicitly detailed, the principles of these copper-catalyzed methodologies suggest a viable pathway for its synthesis.

Table 2: Comparison of Synthetic Methodologies

MethodologyTypical ReactantsCatalyst/ReagentsKey Advantages
Michaelis-Arbuzov Triethyl phosphite, Crotyl halideHeatWell-established, reliable
Michaelis-Becker Diethyl phosphite, Crotyl halideBaseAvoids trialkyl phosphites
Palladium-Catalysis Crotyl acetate/carbonate, Diethyl phosphitePalladium catalyst, Ligand, BaseMild conditions, high selectivity
Nickel-Catalysis Crotyl halide/other precursors, Diethyl phosphiteNickel catalyst, Ligand, BaseEconomical, earth-abundant metal
Copper-Mediation Crotyl electrophile, Phosphorus nucleophileCopper catalystCost-effective, mild conditions

Direct Conversion Routes to Allylic Phosphonates

Conversion from Allylic Alcohols

A highly effective one-flask procedure for the direct conversion of allylic alcohols to their corresponding diethyl phosphonates involves treatment with triethyl phosphite in the presence of a Lewis acid, most commonly zinc iodide (ZnI₂). This method circumvents the traditional, often problematic, three-step process of converting the alcohol to a halide before the Arbuzov reaction.

The reaction is typically performed by heating the allylic alcohol with triethyl phosphite and a catalytic or stoichiometric amount of ZnI₂ in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). The mechanism is thought to involve the activation of the alcohol by the zinc halide, facilitating nucleophilic attack by the phosphite. This approach is applicable to a range of primary and secondary allylic alcohols. Notably, tertiary allylic alcohols have been observed to undergo rearrangement to yield the primary allylic phosphonate, highlighting the importance of a stabilized carbocation intermediate in the reaction pathway.

The table below summarizes the conditions and yields for the conversion of various allylic alcohols to diethyl phosphonates using this methodology.

EntryAllylic Alcohol SubstrateLewis Acid (Equivalents)SolventTemperatureYield (%)
1Cinnamyl alcoholZnI₂ (1.1)TolueneReflux78
2GeraniolZnI₂ (1.1)TolueneReflux64
3(E)-2-Hexen-1-olZnI₂ (1.1)TolueneReflux71
41-Phenyl-2-propen-1-olZnI₂ (1.1)TolueneReflux55

Data compiled from various studies on zinc-mediated phosphonylation of allylic alcohols.

Nucleophilic Ring-Opening Reactions of Epoxides

The ring-opening of epoxides with phosphorus nucleophiles presents another direct route to phosphonates. The inherent ring strain of epoxides makes them susceptible to nucleophilic attack. libretexts.org For the synthesis of a crotyl phosphonate system, a 1,2-epoxybutane (B156178) derivative serves as the electrophile. The reaction with a nucleophile like triethyl phosphite proceeds via an S(_N)2 mechanism.

In this process, the phosphite attacks one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.com For an epoxide like 1,2-epoxybutane, this would be the terminal carbon (C1). This backside attack leads to the opening of the epoxide ring and the formation of an alkoxide intermediate, which upon a subsequent workup (typically acidic), yields the corresponding β-hydroxy phosphonate. While this method primarily yields β-hydroxy phosphonates, the epoxide moiety is a key functional handle. For instance, epoxymethyl dimethyl phosphonate is a recognized precursor in which the epoxide ring is opened to synthesize various functionalized phosphonates. mdpi.com

The general transformation is outlined below: Crotyl Epoxide + Triethyl Phosphite → Diethyl (3-hydroxybut-1-yl)phosphonate

The regioselectivity is a critical aspect of this reaction. The attack of the nucleophile on the less substituted carbon is a well-established principle for S(_N)2 reactions on epoxides under basic or neutral conditions. libretexts.org

Reactant 1Reactant 2Key ConditionMechanismProduct Type
1,2-EpoxybutaneTriethyl PhosphiteBase/HeatS(_N)2 Attackβ-Hydroxy Phosphonate
Styrene OxideTriethyl PhosphiteBase/HeatS(_N)2 Attackβ-Hydroxy Phosphonate

Stereoselective Synthetic Approaches to Crotyl Phosphonates

Achieving stereocontrol in the synthesis of crotyl phosphonates is crucial for their application in the asymmetric synthesis of complex molecules. Several advanced methodologies have been developed to install chirality effectively.

Asymmetric Reductive Cross-Coupling Methods for Chiral Allylic Phosphonates

A novel and powerful strategy for accessing chiral allylic phosphonates involves the nickel-catalyzed asymmetric reductive cross-coupling of α-bromophosphonates with vinyl bromides. This method allows for the construction of highly valuable chiral allylic phosphonates with excellent yields and high levels of both enantioselectivity and stereoselectivity (E/Z selectivity). The reaction typically employs a chiral ligand to control the stereochemical outcome. This approach is notable for its modularity, enabling the coupling of diverse, functionalized fragments under mild conditions.

Chiral Catalyst-Mediated Phosphonylation

The use of chiral transition metal catalysts, particularly palladium complexes, has become a cornerstone of asymmetric synthesis. nih.gov In the context of allylic phosphonates, palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method. The catalytic cycle involves the reaction of an allylic substrate (e.g., an allylic acetate or carbonate) with a palladium(0) precursor to form a π-allyl palladium(II) complex. youtube.com

A phosphorus nucleophile, such as diethyl phosphite, can then attack this complex. The stereoselectivity of this nucleophilic attack is controlled by a chiral phosphine (B1218219) ligand coordinated to the palladium center. researchgate.net The ligand creates a chiral environment around the metal, directing the incoming nucleophile to one of the two termini of the allyl moiety and to a specific face of the π-allyl system, thus generating a stereogenic center with high enantiomeric excess (ee).

The table below lists representative chiral phosphine ligands that have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions.

Ligand TypeExample LigandMetalTypical SubstrateOutcome
Diphosphine(S)-BINAPPalladiumAllylic AcetateHigh Enantioselectivity
Diphosphine(R,R)-Trost LigandPalladiumAllylic CarbonateHigh Enantioselectivity
Phosphoramidite(S)-MONOPHOSPalladiumAllylic AcetateHigh Enantioselectivity

Enantioselective Crotylation Strategies

An alternative, indirect strategy to chiral crotyl phosphonates involves a two-step sequence beginning with the enantioselective crotylation of an aldehyde. This initial step establishes the key stereocenter(s) in a homoallylic alcohol product. Numerous methods exist for enantioselective crotylation, often using chiral boron or silicon-based reagents or transition metal catalysts. nih.gov

For example, ruthenium catalysts modified with chiral phosphate (B84403) counterions can mediate the hydrohydroxyalkylation of butadiene with aldehydes to furnish enantiomerically enriched anti-homoallylic alcohols. nih.gov Once the chiral homoallylic alcohol is obtained, it can be converted directly into the corresponding chiral diethyl phosphonate using the zinc iodide-mediated method described in section 2.3.1. This two-step approach decouples the formation of the stereocenter from the introduction of the phosphonate group, offering a flexible and powerful route to the target chiral molecules.

Sustainable and Green Chemical Syntheses of Phosphonates

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For phosphonates, this includes the use of alternative energy sources to drive reactions, the reduction or elimination of volatile organic solvents, and the application of catalytic systems that are efficient and recyclable.

Alternative energy sources like ultrasound and microwave irradiation have proven to be powerful tools for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can significantly enhance reaction rates. The Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation, can be effectively promoted by sonication. For instance, the reaction of trialkyl phosphites with organohalides proceeds efficiently under ultrasound irradiation, achieving high yields in just 1-2 hours. nih.gov This approach is applicable to the synthesis of this compound from crotyl bromide and triethyl phosphite.

Microwave-promoted synthesis employs microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and reaction rate. The Hirao reaction, which couples dialkyl phosphites with vinyl or aryl halides, is particularly amenable to microwave assistance. nih.govmdpi.com Using a palladium catalyst, the cross-coupling of various H-phosphonate diesters with vinyl halides can be achieved quantitatively in under 10 minutes. nih.gov This method allows for rapid synthesis of vinyl and by extension, allylic phosphonates, under significantly reduced reaction times compared to conventional heating. mdpi.com Green variations of the Hirao reaction have been developed that are performed under solvent-free conditions with microwave irradiation, further enhancing the environmental credentials of this methodology. rsc.org

Table 1: Comparison of Conventional and Energy-Assisted Phosphonate Syntheses

Reaction Type Methodology Typical Conditions Reaction Time Yield Reference
Michaelis-Arbuzov Ultrasound Sonication, 25-50 °C 1-2 h 60-95% nih.gov
Michaelis-Arbuzov Conventional Reflux, 110-160 °C 12-72 h Variable rsc.org
Hirao Coupling Microwave Pd(OAc)₂, NEt₃, 175-200 °C 10-30 min High nih.govrsc.org
Hirao Coupling Conventional Pd(PPh₃)₄, Toluene, Reflux 4-24 h Moderate-High nih.govnih.gov

Eliminating solvents, particularly volatile organic compounds (VOCs), is a key principle of green chemistry. Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes lead to improved reaction kinetics. Both the Michaelis-Arbuzov and Hirao reactions have been successfully performed under solvent-free conditions. rsc.orgmdpi.com For example, a green variation of the Hirao reaction couples diethyl phosphite with bromoarenes using a palladium catalyst and microwave heating without any solvent, offering a highly efficient and environmentally friendly route to arylphosphonates. rsc.org

Organocatalysis , the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in synthesis, offering an alternative to potentially toxic or expensive metal catalysts. In phosphonate chemistry, organocatalysis has been applied to various transformations. mdpi.comorganic-chemistry.org Chiral phosphines have been employed as nucleophilic catalysts in the enantioselective allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates, demonstrating a sophisticated C-C bond-forming strategy that can be conceptually applied to the functionalization of phosphonate-containing substrates. mdpi.com Furthermore, dithiophosphoric acids have been identified as dual-role organocatalysts in the photochemical benzylation of allylic C-H bonds, proceeding through the formation of electron donor-acceptor (EDA) complexes. acs.org This type of C-H functionalization represents a highly atom-economical approach for creating C-C bonds adjacent to a double bond, a strategy that could be adapted for the synthesis of complex allylic phosphonates.

The use of enzymes (biocatalysis) and the combination of light and enzymes (photobiocatalysis) offer unparalleled selectivity under mild, aqueous conditions. While direct biocatalytic formation of the allylic C-P bond in this compound is not yet established, related enzymatic processes highlight the potential of this approach.

Enzymes known as phosphonate hydrolases are capable of cleaving C-P bonds, typically in the context of degrading phosphonate-containing compounds. For synthesis, enzymes have been effectively used for the kinetic resolution of racemic α-hydroxy phosphonates, and asymmetric Pudovik reactions have been developed using enzyme catalysts to produce chiral α-hydroxy phosphonates. researchgate.net

More recently, the synergy of photoredox catalysis and enzymatic catalysis has enabled novel transformations. For example, a redox-neutral decarboxylative C-C coupling of N-arylglycines with aldehydes has been achieved to synthesize chiral 1,2-amino alcohols. nih.gov This process involves a photocatalyst generating a radical which then couples with the aldehyde, followed by an enzymatic deracemization to yield an enantiomerically enriched product. nih.gov Although this specific example produces an amino alcohol, the principle of combining photo-induced radical formation with enzymatic stereocontrol represents a promising future direction for the asymmetric synthesis of complex phosphonates.

Synthesis via Functional Group Interconversions

Transforming one functional group into another is a fundamental strategy in organic synthesis. For this compound, key interconversions can provide access from alternative starting materials, often through novel, radical-based mechanisms.

Decarboxylative couplings have emerged as powerful methods for C-C and C-heteroatom bond formation, using readily available carboxylic acids as starting materials and extruding CO₂ as a traceless byproduct. nih.gov Photoredox catalysis is particularly well-suited for these transformations, as it can generate alkyl radicals from carboxylic acid derivatives under exceptionally mild conditions.

This strategy has been successfully applied to decarboxylative oxygenation, where an alkyl radical generated from a carboxylic acid is trapped by oxygen to form a dehomologated carbonyl compound. princeton.edunih.gov Similarly, decarboxylative alkynylation has been developed to produce ynones. rsc.org In the realm of C-P bond formation, a copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles has been reported to yield β-ketophosphonates. organic-chemistry.org

For the synthesis of an allylic phosphonate like this compound, a potential photoredox-catalyzed decarboxylative pathway could involve the coupling of a radical generated from an activated crotonic acid derivative with a phosphorus-centered radical or another suitable phosphorus nucleophile. Such a reaction would offer a novel disconnection approach, starting from inexpensive unsaturated acids.

Table 2: Examples of Decarboxylative Coupling Reactions | Coupling Partners | Product Type | Catalyst System | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Alkyl NHPI Ester + Phenol | Alkyl Aryl Ether | Photoredox/Copper | C(sp³)-O bond formation | princeton.edu | | Alkenyl Carboxylic Acid + Alkyl NHPI Ester | Alkylated Alkene | Photoredox (Ruthenium) | Dual decarboxylation for C-C coupling | rsc.org | | Aryl Acrylic Acid + P(III)-Nucleophile | β-Ketophosphonate | Copper | Decarboxylative phosphorylation | organic-chemistry.org | | N-Arylglycine + Aldehyde | Amino Alcohol | Photoredox/Enzyme | Decarboxylative C-C coupling | nih.gov |

Alpha-diazo phosphonates are highly versatile synthetic intermediates, capable of undergoing a wide range of transformations including cycloadditions, X-H insertions, and rearrangements. nih.govmdpi.com While they are famously used to generate (diazomethyl)phosphonate (DAMP) for the Ohira-Bestmann alkynylation of aldehydes, their reactivity can be harnessed for other purposes. organic-chemistry.org

The synthesis of allylic phosphonates from diazo precursors is conceivable through several routes. One potential pathway involves the rhodium-catalyzed reaction of a diazo phosphonate with a suitable vinyl substrate. This could lead to a cyclopropyl (B3062369) phosphonate, which might then undergo rearrangement to the desired allylic product. Alternatively, the reaction of a diazo phosphonate with an alkene can lead to X-H insertion products. For example, treatment of a diazo vinyl phosphonate with alcohols in the presence of a rhodium(II) catalyst results in the formation of enol ethers through an O-H insertion mechanism. nih.govmdpi.com A related C-H insertion into an appropriate substrate could theoretically construct the crotyl backbone. These transformations highlight the potential of diazo phosphonates as precursors to complex phosphonate structures through functional group interconversion.

Mechanistic Insights and Stereochemical Control in Reactions of Diethyl Trans Crotyl Phosphonate

Reactivity Profiles of Crotyl Phosphonate (B1237965) Carbanions

The carbanion generated from diethyl trans-crotyl phosphonate exhibits distinct reactivity patterns that are fundamental to its synthetic utility.

Regioselectivity in Alkylation and Addition Reactions

The phosphonate-stabilized carbanion of this compound is a versatile nucleophile. In contrast to the ylides used in the Wittig reaction, these carbanions are more nucleophilic and less basic. This characteristic allows them to be effectively alkylated. The regioselectivity of these reactions is a critical aspect, influencing where a new substituent is introduced on the crotyl backbone.

Stereochemical Outcomes of Electrophilic Substitutions

The stereochemistry of the products resulting from electrophilic substitution on the crotyl phosphonate carbanion is a subject of detailed study. The geometry of the resulting alkene is not solely determined by the initial addition step but also by the potential for equilibration of the intermediate species.

Proton Abstraction and Anionic Reorganization

The formation of the phosphonate carbanion begins with the deprotonation of the phosphonate by a base. wikipedia.org This initial proton abstraction is a critical step that initiates the reaction sequence. The choice of base and reaction conditions can influence the subsequent reorganization of the resulting anion, which in turn can affect the stereochemical and regiochemical course of the reaction.

Horner-Wadsworth-Emmons (HWE) Olefination with Crotyl Phosphonate Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity. organic-chemistry.org It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce, predominantly, an E-alkene. wikipedia.org

E/Z Stereoselectivity in Olefin Formation

A significant advantage of the HWE reaction is its inherent preference for the formation of (E)-alkenes. alfa-chemistry.com The degree of E-selectivity is influenced by several factors, including the steric bulk of the aldehyde and the phosphonate, as well as the reaction temperature. wikipedia.org Generally, more equilibration among the reaction intermediates leads to higher (E)-alkene selectivity. wikipedia.org

Interactive Table: Factors Influencing E/Z Stereoselectivity in HWE Reactions

Factor Influence on Stereoselectivity
Aldehyde Steric Bulk Increased bulk favors (E)-alkene formation. wikipedia.org
Phosphonate Steric Bulk Increased bulk enhances (E)-alkene selectivity. wikipedia.org
Reaction Temperature Higher temperatures (e.g., 23 °C vs. -78 °C) favor (E)-stereoselectivity. wikipedia.org
Metal Cation The order Li > Na > K for the counterion promotes greater (E)-stereoselectivity. wikipedia.org

| Phosphonate Structure | Electron-withdrawing groups on the phosphonate can significantly alter selectivity. |

Mechanistic Studies of HWE Variants

The classical HWE reaction typically yields E-alkenes. However, modifications to the phosphonate reagent and reaction conditions have been developed to achieve high Z-selectivity.

The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, in conjunction with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF) to produce Z-alkenes with excellent stereoselectivity. wikipedia.org The use of electron-deficient phosphonates is thought to accelerate the elimination of the oxaphosphetane intermediate, favoring the Z-isomer. wikipedia.org

Recent research has explored new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which are structurally similar to Still-Gennari type reagents. These have demonstrated very good Z-selectivity (up to a 98:2 Z:E ratio) in reactions with various aldehydes. nih.govresearchgate.net

Interactive Table: Comparison of HWE Variants

HWE Variant Typical Selectivity Key Modification
Classical HWE E-selective Standard phosphonate esters. alfa-chemistry.com
Still-Gennari Z-selective Use of phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)). wikipedia.org
Ando Modification Z-selective Use of diaryl phosphonates. researchgate.net

| Modified Still-Gennari | Highly Z-selective | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates. nih.gov |

Conjugate Addition Reactions Involving this compound Derivatives

The electron-withdrawing nature of the phosphonate group activates the double bond of the crotyl moiety, making it susceptible to nucleophilic attack in Michael-type or 1,4-conjugate addition reactions.

In Michael-type additions, the stereochemistry of the starting this compound plays a crucial role in determining the stereochemistry of the product. Research on the conjugate addition of lithiated anions derived from chiral crotylphosphonates to cyclic enones has demonstrated that the reaction proceeds at the γ-position of the phosphonate. A key finding is the high degree of stereochemical translation from the reagent to the product. Specifically, the E/Z geometry of the crotylphosphonate double bond is highly translated into the stereochemistry of the newly formed adducts. nrochemistry.com This suggests a high level of diastereoselectivity, where the geometric configuration of the starting material dictates the relative configuration of the stereocenters in the product. nrochemistry.com

For example, the reaction of lithiated crotyl anions with α,β-unsaturated cyclic ketones shows that diastereoselection is essentially complete, indicating a strong preference for one diastereomer over the other. nrochemistry.com The stereochemical outcome can often be rationalized by invoking a 10-membered "trans-decalyl" like transition state involving a planar lithiated reagent. nrochemistry.com

To achieve control over the absolute stereochemistry (enantioselectivity) in conjugate additions, chiral auxiliaries attached to the phosphorus atom or external chiral catalysts are employed.

Chiral auxiliaries, such as those based on a binaphthyl framework, have been successfully used in the phosphonate moiety. The anions of these chiral allyl and crotyl binaphthylphosphonates undergo highly diastereoselective asymmetric 1,4-conjugate addition to α,β-unsaturated cyclic ketones. nrochemistry.com The chiral environment created by the auxiliary effectively directs the incoming nucleophile or electrophile, leading to the preferential formation of one enantiomer. The diastereoselectivity in these reactions can reach up to 91%. nrochemistry.com Similarly, chiral 1,3,2-oxazaphosphorinanes have been investigated as chiral phosphorus-stabilizing groups that can induce asymmetry. researchgate.net

External catalysts offer a more atom-economical approach to asymmetric induction. Both metal-based and organocatalytic systems have been developed for the asymmetric phospha-Michael addition. scirp.orgresearchgate.net Chiral bifunctional organocatalysts, such as those derived from Cinchona alkaloids or squaramides, have proven effective in catalyzing the addition of phosphites to nitroalkenes, affording chiral β-nitro phosphonates with high yields and excellent enantioselectivities. researchgate.netnih.gov Lanthanide complexes have also been used to catalyze the addition of diethyl phosphonate to chalcones. researchgate.net The choice of catalyst, solvent, and reaction temperature can significantly influence both the yield and the stereoselectivity of the transformation. nih.gov

Table 1: Asymmetric Michael Addition of Diphenyl Phosphite (B83602) to trans-β-Nitrostyrene Catalyzed by Squaramide Catalysts Data extracted from a study on squaramide-catalyzed conjugate additions. nih.gov

CatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)ee (%)
5 CH₂Cl₂Room Temp2>989590
5 Toluene (B28343)Room Temp2>989793
5 THFRoom Temp24959090
5 Et₂ORoom Temp24908592
5 Toluene012>989695
5 Toluene-2024>989797

Pericyclic and Rearrangement Reactions

The Claisen rearrangement, a scirp.orgscirp.org-sigmatropic rearrangement, can be significantly influenced by the presence of a phosphonate group. In the carbanion-accelerated Claisen rearrangement (CACR), a phosphorus-stabilizing group facilitates the reaction, allowing it to proceed rapidly at room temperature with high yields and stereoselectivity. nih.govrsc.orgutdallas.edu The required allyl vinyl ether precursors can be synthesized through the nucleophilic addition of allyloxides to phosphorus-substituted allenes. nih.govrsc.org

The phosphonate-stabilized CACR is highly site- and stereoselective. nih.govrsc.org When chiral, non-racemic phosphorus groups are used, such as those derived from 1,3,2-oxazaphosphorinanes, significant levels of asymmetric induction are observed. researchgate.net The diastereoselectivity of these rearrangements can be very high, with reports of up to 92% diastereomeric excess (de). utdallas.edu The stereochemical outcome is dependent on factors like the structure of the chiral auxiliary and the metal counterion involved. nih.gov Two types of diastereoselectivity are considered: internal asymmetric induction, which reflects the chair/boat conformational selectivity of the transition state, and relative asymmetric induction, which is the influence of the chiral phosphorus group on the creation of new stereogenic centers. nih.gov

Table 2: Diastereoselectivity in the Anion-Accelerated Claisen Rearrangement of a Chiral Allyl Vinyl Ether Data from a study on asymmetric induction with chiral phosphorus-stabilized anions. nih.gov

EntryBaseAdditiveRatio (l-diastereomer:u-diastereomer)Diastereoselectivity (%)
1LiDMSOnone95:590
2LiDMSOHMPA87:1374
3KDMSOnone88:1276
4KDMSO18-crown-682:1864

Cyclopropanation with Crotyl Phosphonate-Derived Reagents

This compound, as an α,β-unsaturated phosphonate, can serve as a substrate in cyclopropanation reactions, particularly in Michael-initiated ring-closure processes like the Corey-Chaykovsky reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org In this reaction, a sulfur ylide, such as dimethyloxosulfonium methylide, acts as the nucleophile. organic-chemistry.org

The mechanism involves a 1,4-conjugate addition of the ylide to the α,β-unsaturated system of the crotyl phosphonate. organic-chemistry.orgyoutube.com This addition forms a stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate onto the carbon bearing the sulfonium (B1226848) group, with the concurrent expulsion of dimethyl sulfoxide, results in the formation of a cyclopropane (B1198618) ring. youtube.com This method provides a pathway to phosphonate-substituted cyclopropanes. youtube.com The reaction of sulfur ylides with enones is a known strategy for producing cyclopropane derivatives. organic-chemistry.org

Chemo- and Regioselective Transformations of the Crotyl Moiety

The crotyl moiety, activated by the diethyl phosphonate group, allows for a range of chemical transformations where chemo- and regioselectivity are key considerations.

Regioselectivity: In conjugate addition reactions, the nucleophile selectively attacks the γ-carbon of the crotyl system, rather than the α-carbon or the phosphorus atom. nrochemistry.com This regioselectivity is a hallmark of Michael acceptors and is reliably observed in reactions with various nucleophiles. The phosphorus group directs the addition to the end of the conjugated system.

Chemoselectivity: In molecules containing multiple reactive sites, the activated double bond of the crotyl phosphonate can be targeted selectively. For instance, in the presence of other functional groups like esters or ketones, reaction conditions can often be tuned to favor the 1,4-addition to the crotyl system. The Corey-Chaykovsky reaction is an example where the ylide chemoselectively adds to the C=C double bond via conjugate addition rather than potentially reacting at the P=O bond. organic-chemistry.org

Furthermore, the phosphorus-stabilized Claisen rearrangements demonstrate high site selectivity, ensuring the scirp.orgscirp.org-sigmatropic rearrangement occurs predictably without competing side reactions. nih.govrsc.org This controlled reactivity makes this compound and its derivatives valuable intermediates in stereocontrolled synthesis.

Reactions with Carbonyl Compounds and Aldehydes

The reaction of this compound with carbonyl compounds, primarily aldehydes, proceeds via the well-established Horner-Wadsworth-Emmons (HWE) olefination. This reaction is a cornerstone for the synthesis of alkenes and, in the case of this compound, provides a reliable route to conjugated dienes. rsc.org

The generally accepted mechanism of the HWE reaction involves the deprotonation of the phosphonate at the α-carbon by a base to form a stabilized phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate (B84403) salt leads to the formation of the alkene. alfa-chemistry.comorganic-chemistry.org The stereochemical outcome of the HWE reaction is a key feature, with a strong preference for the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This selectivity is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane intermediate. alfa-chemistry.com

In the context of this compound, the reaction with aldehydes generates a new double bond, resulting in a 1,3-diene. The stereochemistry of this newly formed double bond is predominantly trans (E), while the original trans geometry of the crotyl group is typically retained. This leads to the preferential formation of the (E,E)-diene. However, the stereoselectivity can be influenced by various factors, including the structure of the aldehyde and the reaction conditions.

While the HWE reaction generally exhibits high (E)-selectivity, the use of substituted or chiral aldehydes can lead to the formation of diastereomeric products. The stereocontrol in such cases is a subject of ongoing research, with factors such as steric hindrance and chelation control playing a significant role in determining the diastereomeric ratio of the resulting dienes.

Below is a data table summarizing representative reactions of this compound with various aldehydes, highlighting the typical products and observed stereoselectivity.

AldehydeBaseSolventMajor ProductStereoselectivity (E,E:E,Z)Reference
BenzaldehydeNaHTHF(1E,3E)-1-Phenyl-1,3-butadieneHigh (E,E) selectivity[General HWE knowledge]
IsobutyraldehydeNaHTHF(1E,3E)-5-Methyl-1,3-hexadieneHigh (E,E) selectivity[General HWE knowledge]
AcetaldehydeNaHTHF(1E,3E)-1,3-HexadieneHigh (E,E) selectivity[General HWE knowledge]

Formation of Heterocyclic Scaffolds

The application of this compound in the synthesis of heterocyclic compounds is a less explored yet promising area of research. The inherent functionality of the conjugated diene products derived from the HWE reaction with this reagent opens up possibilities for subsequent cyclization reactions to form various heterocyclic rings.

One potential strategy involves the intramolecular cyclization of derivatives of the initially formed dienes. For instance, if the aldehyde substrate contains a suitably positioned functional group, an intramolecular reaction, such as a Michael addition or a cycloaddition, could lead to the formation of a heterocyclic ring.

Another avenue for heterocycle synthesis involves the participation of the diene product in intermolecular cycloaddition reactions. The conjugated diene system is a classic component in Diels-Alder reactions, where it can react with a dienophile to form a six-membered ring. nih.govnih.gov If the dienophile contains a heteroatom, this [4+2] cycloaddition would directly lead to a heterocyclic scaffold. For example, reaction with an imine-based dienophile could yield a tetrahydropyridine (B1245486) derivative.

Furthermore, annulation strategies, such as a [4+1] annulation, could potentially be employed, where the four-carbon diene system reacts with a one-atom component to construct a five-membered heterocyclic ring. rsc.org

While specific examples detailing the direct use of this compound for the synthesis of a wide array of heterocycles are not extensively documented in readily available literature, the potential for such applications is significant. The following table outlines hypothetical, yet mechanistically plausible, pathways for the formation of heterocyclic scaffolds starting from this compound.

Reaction TypeReactant(s) with Diene ProductResulting HeterocyclePlausible Mechanism
Intramolecular Michael AdditionDiene with a pendant nucleophileSubstituted cyclic ether or amineThe nucleophile on the diene backbone attacks one of the double bonds.
Intermolecular Diels-AlderImine or nitroso compoundTetrahydropyridine or oxazine (B8389632) derivative[4+2] cycloaddition between the conjugated diene and the heterodienophile.
[4+3] CycloadditionAllylic cation or equivalentSeven-membered heterocycleStepwise or concerted cycloaddition.

Further research is required to fully exploit the potential of this compound as a versatile building block in the synthesis of complex heterocyclic molecules.

Strategic Applications of Diethyl Trans Crotyl Phosphonate in Advanced Organic Synthesis

Construction of Carbonyl Compounds and Their Derivatives

The phosphonate (B1237965) moiety in diethyl trans-crotyl phosphonate is a precursor to a highly reactive phosphonate carbanion. This nucleophilic species is central to its application in the synthesis of various carbonyl compounds, including aldehydes, ketones, and their functionalized counterparts.

Synthesis of Aldehydes and Ketones

The primary method for utilizing this compound in the synthesis of ketones is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgslideshare.net This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. organic-chemistry.orgyoutube.com The resulting intermediate undergoes elimination to form an alkene, with the reaction generally showing a high preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org When the phosphonate itself contains an alkenyl group, such as the crotyl group, its reaction with an aldehyde leads to the formation of a diene. Subsequent manipulation of this diene can lead to various carbonyl compounds.

A key application is the synthesis of γ-ketophosphonates. The asymmetric addition of phosphonates to trans-crotonophenone derivatives, for instance, can be achieved with high yields and excellent enantioselectivity using an organo-catalyst. mdpi.com This demonstrates the potential to create chiral ketone structures. While many methods exist for preparing aldehydes and ketones, such as the oxidation of alcohols or ozonolysis of alkenes, the HWE reaction offers a powerful tool for olefination, which is a key step in building the carbon skeleton of more complex ketones. youtube.compressbooks.publibretexts.orgyoutube.com

The general mechanism of the Horner-Wadsworth-Emmons reaction is detailed below:

Table 1: Horner-Wadsworth-Emmons (HWE) Reaction Summary
Step Description Intermediates
1. Deprotonation A base (e.g., NaH, BuLi) removes the acidic proton alpha to the phosphoryl group, forming a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org Phosphonate Carbanion
2. Nucleophilic Addition The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Betaine-like Intermediate

| 3. Elimination | The intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield an alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org | Oxaphosphetane |

Preparation of Hydroxy- and Thio-Functionalized Carbonyls

Beyond simple ketones, this compound is instrumental in synthesizing carbonyl compounds bearing additional functional groups, such as hydroxyl (-OH) and thiol (-SH) moieties. One established strategy involves the use of α-phosphoryl sulfides. These compounds, when used in conjunction with the Horner reaction, serve as synthetic equivalents for generating 1,2- and 1,4-dicarbonyl compounds, which are precursors to functionalized cyclic ketones like cyclopentenones. researchgate.net

The synthesis of α-hydroxyphosphonates is another significant application. The Pudovik reaction, which involves the addition of dialkyl phosphites to aldehydes, is a primary route to these compounds. mdpi.com While this does not directly use this compound as the starting material, the resulting α-hydroxyphosphonates are themselves valuable intermediates that can be further elaborated into more complex hydroxy-functionalized carbonyls. For instance, enantiomerically enriched α-hydroxyphosphonates can be synthesized with good selectivity using chiral catalysts. mdpi.com

Furthermore, the development of modular methods for the chemoselective activation of phosphonates allows for the iterative substitution with a wide range of O, S, N, and C nucleophiles. This opens up pathways to a variety of functionalized phosphonates, which can then be carried forward to the corresponding carbonyl compounds.

Role as Key Intermediates in Natural Product Synthesis

The structural motifs accessible through this compound chemistry are prevalent in numerous natural products. Consequently, this reagent has become a key building block in the total synthesis of complex bioactive molecules. researchgate.net

Fragment Assembly in Complex Molecular Architectures

The total synthesis of complex natural products often relies on a convergent strategy, where different fragments of the molecule are synthesized independently and then coupled together. nih.gov The Horner-Wadsworth-Emmons reaction, and its stereoselective variants like the Still-Gennari olefination, are exceptionally well-suited for such fragment couplings. nih.gov

For example, in the total synthesis of laulimalide, a potent microtubule-stabilizing agent, a Still-Gennari olefination was employed to connect two advanced fragments. nih.gov This reaction involved the condensation of the potassium salt of a complex phosphonate with an aldehyde fragment, leading to the formation of the macrocyclic core of the natural product. nih.gov Similarly, phosphonate-based olefinations have been crucial in the synthesis of cyclopentanoid antibiotics and prostaglandins, where the phosphonate reagent is used to introduce key structural elements. researchgate.net The synthesis of functionalized pyrrolidines, which are core structures in many alkaloids, has also been achieved using phosphonate-based cycloaddition strategies. mdpi.comnih.govnih.gov These examples underscore the reliability and efficiency of using phosphonate reagents like this compound for the crucial task of assembling complex molecular frameworks. researchgate.net

Table 2: Examples of Phosphonates in Natural Product Fragment Assembly

Natural Product Class Synthetic Strategy Role of Phosphonate Reference
Laulimalide Still-Gennari Olefination C-C bond formation for macrocycle construction nih.gov
Prostaglandins Horner-Wadsworth-Emmons Introduction of the cyclopentenone side chain researchgate.net
Pyrrolidine Alkaloids 1,3-Dipolar Cycloaddition Formation of the core heterocyclic ring mdpi.comnih.gov
Smenothiazoles Horner-Wadsworth-Emmons Construction of the polyketide acid fragment researchgate.net

Stereocontrolled Formation of Remote Stereocenters

The control of stereochemistry at centers distant from the initial reaction site, known as remote stereocontrol, is a significant challenge in organic synthesis. This is often achieved by transmitting stereochemical information along a molecular chain or through space via a specific conformation. While this has been demonstrated in systems like peptides and rigid azaarenes, the application of this compound for this specific purpose is not yet a well-documented area of research. Current advanced strategies for remote stereocontrol often rely on enzymatic processes or conformationally rigid templates to influence reaction outcomes several bonds away from a directing group. The inherent flexibility of the crotyl chain may present challenges for the long-range transmission of stereochemical information.

Development of Chiral Building Blocks for Asymmetric Synthesis

The creation of single-enantiomer drugs and other bioactive molecules is a cornerstone of modern chemistry, and the use of chiral building blocks is a primary strategy to achieve this. nih.gov this compound can be employed in asymmetric synthesis through several approaches, either by using a chiral version of the reagent itself or by reacting the achiral reagent with a chiral catalyst or auxiliary. thieme-connect.dewiley.com

The asymmetric synthesis of C-chiral phosphonates is an active area of research. mdpi.com Methods include the use of chiral transition metal complexes or organocatalysts to direct the stereochemical outcome of reactions, such as the phospha-Michael reaction. mdpi.com For instance, the addition of phosphonates to trans-crotonophenone derivatives has been achieved with high enantioselectivity (up to 95% ee) using a diaminomethylenemalononitrile organo-catalyst. mdpi.com

Another powerful technique is the use of chiral auxiliaries. thieme-connect.de A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While specific examples detailing the attachment of a chiral auxiliary to this compound are not prevalent, the principle is widely applied in asymmetric synthesis. Porous zirconium phosphonates containing chiral functionalities derived from BINOL have been used as heterogeneous catalysts for the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating how phosphonate structures can be integrated into chiral catalytic systems. researchgate.net The development of chiral aminophosphine (B1255530) ligands for asymmetric catalysis further highlights the importance of phosphorus-containing compounds in this field. rsc.org

Contributions to Organophosphorus-Based Ligand Design and Catalysis

This compound and related organophosphorus compounds are pivotal in the development of sophisticated ligands that play a crucial role in catalysis. The phosphonate group, with its unique stereoelectronic properties, serves as a versatile anchor for constructing ligands that can coordinate with a wide array of metal centers. The design of these ligands often focuses on creating modular scaffolds where the steric and electronic environment around the phosphorus atom can be systematically tuned.

A key strategy involves the chemoselective activation of simple diethyl phosphonates. nih.govresearchgate.net For instance, activation with triflic anhydride (B1165640) can be followed by the introduction of various nucleophiles (O, S, N, and C-based), allowing for a modular and flexible synthesis of diverse phosphonylated derivatives. nih.govresearchgate.net This method enables the creation of libraries of ligands from common precursors, facilitating the rapid screening and optimization of catalysts for specific organic transformations. The resulting mixed phosphonates, phosphonamidates, and phosphonothioates can act as ligands in transition-metal-catalyzed reactions. nih.govresearchgate.net

The utility of phosphonate-based ligands extends to the synthesis of complex materials with catalytic or photophysical properties. For example, diethyl ((phenylsulfonyl)methyl)phosphonate has been employed as a precursor to construct lanthanide–uranyl phosphonate materials. rsc.org These materials exhibit elegant crystal structures and possess potential applications in catalysis and photophysics, demonstrating how the phosphonate moiety can be used to bridge different metal ions, creating robust and functional inorganic-organic hybrid frameworks. rsc.org

Furthermore, phosphonate esters have been designed as reactive molecules for probing and inhibiting enzyme active sites, which can be considered a form of targeted catalysis. nih.gov The design of a novel organophosphate ligand, O-(2-fluoroethyl)-O-(p-nitrophenyl)methylphosphonate, highlights the strategic placement of substituents to control reactivity and stability. nih.gov The hydrolytic stability and interaction with enzymes like acetylcholinesterase (AChE) are dictated by the electronic nature of the ester groups, showcasing how phosphonate ligand design can be tailored for specific biological targets. nih.gov This principle of tuning reactivity is directly applicable to the design of ligands for synthetic catalysts, where the ligand's electronic properties can influence the catalytic cycle's efficiency and selectivity.

Utilization in Functional Molecule Development

The unique chemical structure of this compound makes it a valuable building block in the synthesis of a variety of functional molecules. Its crotyl group offers a site for stereoselective transformations, while the diethyl phosphonate moiety provides a handle for further functionalization or can act as a key pharmacophore.

Precursors for Advanced Materials

Organophosphonates, including derivatives of diethyl phosphonate, are instrumental in materials science for the construction of novel functional materials. Their ability to act as multidentate ligands allows for the assembly of intricate and stable coordination polymers and metal-organic frameworks (MOFs).

A notable application is the hydrothermal synthesis of lanthanide-uranyl sulfonylphosphonates using diethyl ((phenylsulfonyl)methyl)phosphonate as a ligand precursor. rsc.org In this process, the phosphonate ligand bridges lanthanide and uranyl ions, leading to the formation of new crystalline materials with interesting photophysical properties. rsc.org This approach provides a strategic pathway for creating heterometallic materials where the properties can be tuned by varying the lanthanide component.

Precursor CompoundResulting Material TypeKey FeaturesApplication Prospect
Diethyl ((phenylsulfonyl)methyl)phosphonateLanthanide-Uranyl SulfonylphosphonatesElegant crystal structures, photophysical propertiesCatalysis, Photonics

This strategy underscores the importance of heterofunctional phosphonate ligands in designing advanced materials with specific structural and functional attributes.

Scaffolds for Bioactive Analogue Synthesis (e.g., Enzyme Inhibitors, Nucleoside Analogues)

The phosphonate group is a well-established phosphate mimic in medicinal chemistry. Its tetrahedral geometry and negative charge distribution at physiological pH allow it to function as a stable analogue of phosphate esters, while being resistant to enzymatic hydrolysis. nih.gov This property is extensively exploited in the design of enzyme inhibitors and nucleoside analogues.

Enzyme Inhibitors

Phosphonate diesters have been specifically designed as mechanism-based inhibitors for various enzymes, particularly serine proteases and esterases. nih.gov These reactive phosphonates can covalently modify the active site serine residue, leading to irreversible inhibition. The rate and selectivity of this inhibition can be controlled by the nature of the leaving group and the other substituents on the phosphorus atom. nih.govnih.gov

For instance, phosphonate analogues of cyclophostin, a natural acetylcholinesterase (AChE) inhibitor, have been synthesized and evaluated. researchgate.net The key step in these syntheses often involves the palladium-catalyzed reaction of a phosphono allylic carbonate with a nucleophile. researchgate.net Studies on these synthetic analogues revealed that the stereochemistry at the phosphorus center significantly impacts inhibitory activity, with the trans isomer often showing greater potency than the cis isomer against AChE. researchgate.net This highlights the use of phosphonate scaffolds to probe the stereochemical requirements of enzyme active sites.

Research Findings on Phosphonate-Based Enzyme Inhibitors

Target EnzymePhosphonate ScaffoldKey FindingReference
Serine Proteases (Trypsin, Chymotrypsin)Reactive phosphonate diestersAct as effective inactivators; can be used for active-site titration. nih.gov
Acetylcholinesterase (AChE)Phosphonate analogues of CyclophostinThe trans diastereomer was found to be a more potent inhibitor than the cis isomer. researchgate.net
Acetylcholinesterase (AChE)O-(2-Fluoroethyl)-O-(p-nitrophenyl)methylphosphonatePossesses high activity as an AChE inhibitor (kᵢ ~ 10⁶ M⁻¹ min⁻¹). nih.gov

Nucleoside Analogues

In the field of antiviral and anticancer therapy, nucleoside analogues are a cornerstone. However, their activation requires intracellular phosphorylation, a step that can be inefficient. Phosphonate analogues of nucleosides, where the 5'-phosphate is replaced by a stable phosphonate group, bypass this initial phosphorylation step. nih.gov

This compound can serve as a precursor for acyclic nucleoside phosphonates. The synthesis often involves coupling the phosphonate moiety to a suitably modified nucleobase. semanticscholar.org These prodrugs are designed to be cell-permeable and, once inside the cell, release the active nucleoside monophosphate analogue. nih.gov For example, the synthesis of 5'-phosphorylated 1,2,3-triazolyl nucleoside analogues has been achieved through the phosphorylation of the parent nucleoside with dialkyl phosphites, demonstrating a common strategy for introducing the phosphonate group. nih.gov The development of phosphonate prodrugs has led to clinically important antiviral agents. nih.gov

The versatility of phosphonate chemistry allows for the creation of a wide range of nucleoside analogues, including those with modified sugars and bases, providing a rich platform for the discovery of new therapeutic agents. semanticscholar.orgnih.govumich.edu

Computational and Theoretical Investigations of Diethyl Trans Crotyl Phosphonate and Analogues

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to map out the potential energy surfaces of chemical reactions, providing detailed information about reaction mechanisms and energetics.

Researchers utilize DFT calculations to explore the pathways of reactions involving phosphonates. For instance, the B3LYP functional combined with basis sets like 6-31+G** or 6-311(d,p) is commonly used to construct energy diagrams for proposed reaction pathways. rsc.orgresearchgate.net These diagrams help in understanding the feasibility of a reaction by detailing the energies of reactants, transition states, intermediates, and products. researchgate.net For example, DFT studies on the reaction of diethyl trichloro-methyl phosphonate (B1237965) with diphenyl methyl phosphinite have successfully accounted for the high regioselectivity observed experimentally by analyzing the different possible reaction paths. researchgate.net

Furthermore, DFT has been instrumental in elucidating the mechanisms of fundamental phosphonate synthesis reactions. The nucleophilic attack of an amine on an α-hydroxybenzylphosphonate, for instance, was computationally studied and revealed to follow an SN2 mechanism. mdpi.com Theoretical investigations also extend to understanding the electronic properties that govern reactivity, such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and the Molecular Electrostatic Potential (MEP), which identifies sites prone to nucleophilic and electrophilic attack. ijcce.ac.irbiorxiv.org

Table 1: Selected DFT Studies on Phosphonate Reaction Pathways

System StudiedDFT Method/Basis SetKey Findings
Diethyl trichloro-methyl phosphonate + Diphenyl methyl phosphiniteB3LYP/6-311G(d,p)Explained high regioselectivity; identified the most favorable reaction path and stable products. researchgate.net
Diethyl α-hydroxybenzylphosphonate + MethylamineDFT (details not specified)Elucidated an SN2 mechanism for the nucleophilic substitution. mdpi.com
Pyridinyl and Pyrimidinyl PhosphonatesB3LYP/6-311++G(d,p)Calculated electronic properties (HOMO-LUMO, MEP) to understand structure-activity relationships. ijcce.ac.ir
General Phosphonate SynthesisB3LYP/6-31+G**Generated energy diagrams for proposed reaction pathways. rsc.org

Elucidation of Transition States and Stereochemical Determinants

The stereochemical outcome of a chemical reaction is determined by the energetic differences between various possible transition states. Computational chemistry provides the tools to locate and characterize these fleeting structures, offering a molecular-level understanding of stereoselectivity.

DFT calculations are crucial for locating the transition state structures along a reaction coordinate. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the reactants and products on the potential energy surface. researchgate.net The geometry and energy of the transition state provide critical information about the reaction barrier and the factors controlling the reaction rate.

These computational approaches are particularly valuable in organophosphorus chemistry, where the phosphorus center can be stereogenic. By comparing the energies of diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. For example, in reactions forming new stereocenters adjacent to a phosphonate group, DFT can model the non-covalent interactions (such as steric hindrance or hydrogen bonding) within the transition state that dictate the facial selectivity of an attack on a prochiral center. This allows for the rationalization of observed stereochemical outcomes and aids in the design of new stereoselective syntheses.

Conformational Analysis and Spectroscopic Property Prediction

Computational methods are extensively used to predict the three-dimensional structures and spectroscopic properties of molecules, providing a powerful complement to experimental characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The process typically begins with a conformational search to identify the low-energy structures a flexible molecule like Diethyl trans-Crotyl Phosphonate can adopt. uncw.edu These conformers are then optimized using a reliable DFT method, such as B3LYP-D3/6-31G(d). github.io The energies of the optimized conformers are used to calculate their population distribution at a given temperature using a Boltzmann function. uncw.edu

For NMR prediction, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic shielding values of nuclei. uncw.eduscilit.com These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane. By performing a Boltzmann-weighted average of the chemical shifts for all significant conformers, a final predicted spectrum is obtained that can be compared directly with experimental data. uncw.edu This technique has proven so reliable that it has been used to revise the proposed structures of complex natural products. scilit.com Beyond NMR, other spectroscopic properties can also be predicted. For instance, Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, allowing for the prediction of UV-Visible absorption spectra in various solvents. researchgate.net

Table 2: Computational Methods for Spectroscopic Property Prediction

Spectroscopic PropertyComputational MethodTypical Workflow
NMR Chemical ShiftsDFT (e.g., WP04, mPW1PW91) with GIAOConformational search, geometry optimization of conformers, calculation of shielding constants for each conformer, Boltzmann-weighting, and scaling to obtain final chemical shifts. uncw.edugithub.ioscilit.com
NMR J-CouplingDFT, Modified Karplus EquationsCalculation of coupling constants based on the dihedral angles of minimum energy conformers, followed by Boltzmann-weighted averaging. uncw.edu
UV-Visible SpectraTime-Dependent DFT (TD-DFT) (e.g., CAM-B3LYP)Optimization of ground state geometry, followed by calculation of excited state energies and oscillator strengths, often within a solvent model (e.g., PCM). researchgate.net
IR SpectraDFT (e.g., B3LYP/6-311+G(d,p))Geometry optimization followed by calculation of vibrational frequencies. The absence of imaginary frequencies confirms a true energy minimum. researchgate.net

Molecular Dynamics Simulations in Phosphonate Reactivity

While DFT calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions in a simulated environment.

In the context of phosphonates, MD simulations are particularly useful for studying their interactions with surfaces or large biological molecules. For example, MD simulations have been employed to investigate the adsorption of various phosphonic acids onto calcite mineral surfaces, which is relevant to their application as scale inhibitors in industrial water systems. rsc.orgresearchgate.net These simulations revealed that strong electrostatic interactions between the phosphonate oxygen atoms and the surface calcium ions are the dominant force in the adsorption process. rsc.org

Similarly, MD simulations can be used to confirm the stability of a complex formed between an organophosphorus compound and a protein, such as Human Serum Albumin. biorxiv.org By monitoring the interactions and conformational changes over time, these simulations provide a dynamic picture of the binding process, complementing the static view offered by molecular docking. biorxiv.orgorganic-chemistry.org

In Silico Approaches for Organophosphorus Derivative Design

In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery and materials science. These approaches allow for the rational design and screening of novel molecules with desired properties, significantly accelerating the research and development process.

For organophosphorus derivatives, in silico design is used for various applications. One major area is the development of new therapeutic agents or antidotes. nih.gov For example, computational studies are used to design novel cholinesterase reactivators to counteract organophosphorus poisoning. nih.gov Techniques such as molecular docking are employed to predict how a designed molecule will bind to the active site of a target enzyme. entomoljournal.comresearchgate.net These docking studies provide information on binding affinity and the specific intermolecular interactions (like hydrogen bonds) that stabilize the complex. nih.goventomoljournal.com

Another key in silico method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or toxicity. researchgate.netnih.gov These models are built by analyzing a dataset of compounds with known activities and are then used to predict the properties of new, untested molecules. This approach has been used to predict the acute toxicity of various organophosphorus compounds, helping to prioritize experimental testing and reduce risks. researchgate.net These computational tools enable a more focused and efficient search for new organophosphorus derivatives with enhanced efficacy and safety profiles. nih.gov

Advanced Analytical Methodologies for Diethyl Trans Crotyl Phosphonate Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is indispensable for probing the molecular structure and observing the dynamic changes of Diethyl trans-Crotyl Phosphonate (B1237965) during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Mechanistic Studies and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Diethyl trans-Crotyl Phosphonate. The analysis of ¹H, ¹³C, and ³¹P nuclei provides detailed information about the connectivity of atoms, the chemical environment of the nuclei, and the stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The signals for the ethoxy groups typically appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The protons on the crotyl chain exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom. The large coupling constant between the vinylic protons is characteristic of the trans configuration.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons. In a ¹H-decoupled spectrum, each unique carbon atom gives a single peak. Coupling to the phosphorus atom (J-C-P) results in the splitting of signals for carbons close to the phosphorus, which is a key feature for assignment. jeol.com The analysis of these coupling constants helps confirm the structure.

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-active nucleus, ³¹P NMR is a highly sensitive and direct method for analyzing phosphonates. huji.ac.il this compound will show a single resonance in a characteristic chemical shift range for phosphonates. The chemical shift is sensitive to the electronic environment and can be used to monitor reactions involving the phosphonate group. huji.ac.ilorganicchemistrydata.org In mechanistic studies, the appearance or disappearance of specific ³¹P signals can track the formation of intermediates and products. nih.gov

Stereochemical Assignment: NMR is crucial for confirming the trans stereochemistry of the crotyl group's double bond. The magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons is diagnostic; a value typically in the range of 12-18 Hz is indicative of a trans relationship, whereas a smaller value (6-12 Hz) would suggest a cis isomer.

Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~5.8 ddt J(H,H) ≈ 15.0, J(H,H) ≈ 6.5, J(P,H) ≈ 5.0 P-CH₂-CH =CH-CH₃
~5.5 m P-CH₂-CH=CH -CH₃
~4.1 dq J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 O-CH₂ -CH₃
~2.6 dd J(H,H) ≈ 7.0, J(P,H) ≈ 22.0 P-CH₂ -CH=
~1.7 dd J(H,H) ≈ 6.5, J(H,H) ≈ 1.5 =CH-CH₃
~1.3 t J(H,H) ≈ 7.1 O-CH₂-CH₃
¹³C ~135 d J(P,C) ≈ 15 P-CH₂-C H=
~120 d J(P,C) ≈ 10 P-CH₂-CH=C H-
~62 d J(P,C) ≈ 6 O-C H₂-CH₃
~30 d J(P,C) ≈ 140 P-CH₂ -
~18 s =CH-C H₃
~16 d J(P,C) ≈ 6 O-CH₂-C H₃
³¹P ~25-30 P

Note: The values presented are typical and can vary depending on the solvent and experimental conditions. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS and Tandem MS) for Reaction Progress and Product Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Tandem mass spectrometry (MS/MS) provides even more detailed structural information, making it invaluable for identifying reaction products and intermediates. nih.gov

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. chemguide.co.uk For phosphonates, common fragmentation pathways include the loss of ethoxy groups (-OC₂H₅), ethylene (B1197577) via McLafferty rearrangement, and cleavage of the P-C bond. mdpi.com

Tandem MS (e.g., in an ion trap or triple quadrupole instrument) involves selecting a precursor ion (such as the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. nih.gov This technique is extremely useful for differentiating isomers and for identifying components in a complex mixture without prior separation. By monitoring the appearance of the mass corresponding to this compound and the disappearance of starting materials, reaction progress can be accurately tracked.

Predicted Key Fragmentation Ions for this compound in ESI-MS/MS

m/z (Precursor Ion) m/z (Product Ion) Neutral Loss Proposed Fragment Structure
193 ([M+H]⁺) 165 28 (C₂H₄) Loss of ethylene from an ethoxy group
193 ([M+H]⁺) 147 46 (C₂H₅OH) Loss of ethanol
193 ([M+H]⁺) 137 56 (C₄H₈) Loss of butene (from crotyl group)
193 ([M+H]⁺) 121 72 Loss of C₂H₅O + C₂H₄
193 ([M+H]⁺) 99 94 [HP(O)(OH)₂ + H]⁺ (Phosphoric acid)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Reaction Monitoring

Vibrational and electronic spectroscopies are workhorse methods for real-time reaction monitoring due to their speed and ability to be implemented with fiber-optic probes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For this compound, key characteristic absorption bands include:

A strong P=O stretching vibration around 1250 cm⁻¹.

P-O-C stretching vibrations, typically found in the 1030-1050 cm⁻¹ region.

A C=C stretching vibration for the crotyl group around 1650 cm⁻¹.

A C-H out-of-plane bending vibration for the trans double bond near 965 cm⁻¹. By monitoring the intensity changes of these specific bands, one can follow the consumption of reactants and the formation of the phosphonate product. nist.gov

UV-Vis Spectroscopy: Electronic spectroscopy is useful for analyzing compounds with chromophores (light-absorbing groups). The conjugated π-system of the crotyl group (C=C) in this compound allows it to absorb light in the ultraviolet region. libretexts.orglibretexts.org While the λ(max) may not be highly specific, changes in the absorbance at this wavelength can provide a straightforward way to monitor reaction kinetics, particularly in reactions where the conjugation is created or destroyed. youtube.comyoutube.com

Characteristic Spectroscopic Data

Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR ~1250 P=O stretch
~1030-1050 P-O-C stretch
~965 =C-H bend (trans)
UV-Vis ~210-230 nm π → π* transition of the conjugated system

Chromatographic Separations and Quantification in Reaction Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its precise quantification.

Liquid Chromatography (LC) with Various Detection Modes (e.g., LC-MS/MS, LC-Orbitrap MS/MS)

Liquid chromatography is a highly versatile technique for the analysis of phosphonates. wiley.com

LC with UV Detection: For routine quantification where selectivity is sufficient, reversed-phase HPLC with a UV detector set to the λ(max) of the crotyl chromophore can be employed.

LC-MS/MS: The coupling of LC with tandem mass spectrometry provides the gold standard for both selectivity and sensitivity. nih.govnih.gov This is particularly powerful for analyzing crude reaction mixtures or complex environmental samples. researchgate.net The LC separates the components, and the MS/MS provides confident identification and quantification based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). nih.goveurl-pesticides.euphenomenex.com For phosphonates, which can be highly polar, techniques like Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents may be used to achieve adequate retention. wiley.comsigmaaldrich.com

LC-Orbitrap MS/MS: High-resolution mass spectrometry, such as LC-Orbitrap MS, offers highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments. mdpi.comthermofisher.com This is invaluable for identifying unknown byproducts and for providing an extra layer of confidence in product identification during mechanistic investigations.

Typical LC-MS/MS Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray (ESI+)
MS/MS Transition m/z 193 → 137 (for quantification)

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of phosphonates by Gas Chromatography (GC) is often challenging due to their low volatility and high polarity. nih.gov Therefore, a derivatization step is typically required to convert the phosphonate into a more volatile and thermally stable compound suitable for GC analysis. youtube.com

A common derivatization strategy is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov For phosphonate esters like this compound, if hydrolysis occurs to form the phosphonic acid, derivatization becomes essential. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS-derivatized analyte is more volatile and exhibits good chromatographic behavior. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govchromforum.org

General GC Method for Phosphonate Derivatives

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Heat at 70°C for 30 minutes
Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min
Detector Mass Spectrometer (Scan mode or SIM mode)

Ion Chromatography for Phosphonate Analysis

Ion chromatography (IC) is a powerful technique for the analysis of phosphonates due to their ionic nature and high polarity. tandfonline.comsigmaaldrich.com This method allows for the separation and quantification of phosphonates and their metabolites in complex samples like soil and plant extracts. apsnet.org

High-performance ion chromatography (HPIC), often utilizing eluent suppression and conductivity detection, provides a sensitive and reproducible means of determining residues of various organic phosphonates, including diethyl phosphonate. apsnet.org The sample preparation for IC analysis is often straightforward, involving aqueous extraction. apsnet.org For instance, the extraction efficiency of ethyl phosphonate from plants using water is approximately 70%. apsnet.org The limits of detection for organic phosphonates in plant and soil extracts can be as low as 2.0 µg/g and 5.0 µg/g, respectively. apsnet.org

To enhance chromatographic retention and selectivity, especially for highly polar phosphonates, ion-pair chromatography is frequently employed. sigmaaldrich.comnih.gov This technique involves the addition of an ion-pair reagent to the mobile phase. For example, N,N-dimethylhexylamine (NNDHA) can be used as an ion-pair reagent, which pairs with the phosphonate group, increasing its hydrophobicity and improving retention on reversed-phase columns. sigmaaldrich.com Another approach involves the complexation of phosphonates with metal ions, such as Fe(III), and subsequent separation on a reversed-phase column with UV detection. nih.gov

The coupling of ion chromatography with mass spectrometry (IC-MS) offers even greater sensitivity and selectivity, enabling the trace-level analysis of phosphonates in various environmental and biological samples. tandfonline.comnih.govives-openscience.eu In IC-MS, phosphorus-containing species can be detected via the molecular ion ⁴⁷PO⁺, which provides high sensitivity with minimal interferences. tandfonline.com This hyphenated technique has been successfully used for the quantification of glyphosate (B1671968) and other organophosphorus compounds in human urine, with limits of detection ranging from 0.2 to 0.8 µg/L. nih.gov

Table 1: Performance of Ion Chromatography for Organophosphonate Analysis

Analyte GroupMatrixDetection LimitRecovery RateCitation
Organic PhosphonatesPlant Extracts5.0 µg/g~70% (for ethyl phosphonate) apsnet.org
Organic PhosphonatesSoil Extracts2.0 µg/g91% (for diethyl phosphonate) apsnet.org
Organophosphorus MetabolitesHuman Urine0.2 - 0.8 µg/L>85% nih.gov
PhosphonatesTap Water<0.1 µg/L~100% tandfonline.com

This table is interactive. Click on the headers to sort the data.

Advanced Elemental Analysis and Related Techniques

Advanced elemental analysis techniques are indispensable for determining the elemental composition of this compound and for its characterization in various forms.

Atomic Spectroscopy (e.g., ICP-OES, ICP-MS)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful atomic spectroscopy techniques for the elemental analysis of organophosphorus compounds. These methods are primarily used to determine the phosphorus content with high sensitivity and accuracy.

ICP-MS, in particular, when coupled with a separation technique like ion chromatography (IC-ICP-MS), provides a robust workflow for the trace-level determination of phosphonic acid and its derivatives. tandfonline.comives-openscience.eu In such setups, the phosphorus is typically detected as the polyatomic ion ⁴⁷PO⁺, which offers excellent sensitivity and is less prone to spectral interferences. tandfonline.com This approach has been validated for the analysis of phosphonates in complex matrices like river water, with detection limits below 0.1 µg/L for individual compounds. tandfonline.com

The direct analysis of organophosphorus compounds by atomic spectroscopy can also be performed after a digestion step to convert the organically bound phosphorus into a detectable inorganic form. The choice between ICP-OES and ICP-MS often depends on the required detection limits, with ICP-MS offering significantly lower detection capabilities, making it suitable for trace and ultra-trace analysis.

X-ray Based Methods for Solid-State Characterization

X-ray based methods are fundamental for the unequivocal structural elucidation of this compound in its solid state. These techniques provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice.

X-ray Crystallography is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry of crystalline compounds. A single crystal of this compound would be subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density and, consequently, the atomic positions. This technique would definitively confirm the trans configuration of the crotyl group and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Powder X-ray Diffraction (PXRD) is another valuable X-ray technique used for the characterization of polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal X-ray diffraction, PXRD is instrumental for:

Identifying the crystalline phase of this compound.

Assessing the purity of a solid sample.

Studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

The diffraction pattern obtained from a PXRD experiment serves as a unique "fingerprint" for a specific crystalline solid, allowing for its identification and characterization.

Future Perspectives and Emerging Research Avenues in Diethyl Trans Crotyl Phosphonate Chemistry

Development of Novel Organocatalytic and Biocatalytic Transformations for Enhanced Stereoselectivity

The pursuit of stereochemical control is a central theme in modern organic synthesis. For diethyl trans-crotyl phosphonate (B1237965), the development of asymmetric catalytic methods is a key frontier for unlocking its full potential in chiral synthesis.

Organocatalysis: Organocatalysis has emerged as a powerful tool for constructing chiral molecules without relying on traditional metal-based catalysts. Future research will likely focus on applying established organocatalytic strategies to reactions involving diethyl trans-crotyl phosphonate. For instance, chiral diphenylprolinol silyl (B83357) ethers have been used to catalyze the double Michael reaction of crotonaldehyde, a structural precursor, demonstrating the potential for creating chiral 1,3-dimethyl units with high stereoselectivity. thieme-connect.de Applying similar amine-based catalysts to conjugate additions using this compound as the Michael acceptor could provide access to a variety of enantioenriched phosphonate-containing building blocks. Furthermore, organocatalyzed ring-opening polymerization (ROP) of phosphonate-functionalized cyclic monomers represents a promising, albeit indirect, route to phosphonate-bearing polymers. nih.gov This suggests a future where this compound could be incorporated into novel monomer designs for organocatalyzed polymerization.

Biocatalysis: Biocatalysis offers an environmentally benign and highly selective alternative for chemical transformations. While specific biocatalytic applications for this compound are not yet established, the broader field of phosphonate biochemistry provides a roadmap. Bacteria have evolved sophisticated enzymatic pathways, such as the C-P lyase complex, to metabolize chemically stable phosphonates. nih.gov These natural systems prove that enzymes can recognize and cleave the robust carbon-phosphorus bond, often through radical-based mechanisms. nih.gov Future research could focus on harnessing and engineering these or other enzymes, such as hydrolases or lyases, for synthetic purposes. nih.gov A significant breakthrough would be the discovery or development of an enzyme capable of stereoselectively transforming the crotyl moiety, for example, through enantioselective epoxidation or dihydroxylation, to produce high-value chiral intermediates. A synthetic biology approach was recently used to create a green synthesis pathway for glyphosate (B1671968), starting from aminomethylphosphonate, highlighting the potential for engineering biological systems to produce valuable organophosphonates. nih.gov

Table 1: Potential Catalytic Strategies for this compound

Catalysis Type Catalyst Class Example Potential Reaction Desired Outcome
Organocatalysis Chiral Amines (e.g., Prolinol derivatives) Conjugate Addition (Michael Reaction) Enantioselective C-C bond formation
Thiourea-based catalysts Ring-Opening Polymerization (of derivatives) Controlled synthesis of functional polymers nih.gov
Biocatalysis Engineered C-P Lyase C-P bond functionalization Novel phosphonate derivatives
Hydrolases / Lipases Asymmetric transformations of the ester Chiral phosphonic acids
Oxidoreductases Stereoselective epoxidation/dihydroxylation Chiral diol or epoxide phosphonates

Exploration of New Reactivity Modes and Complex Synthetic Transformations

Beyond established reactions, the unique electronic and structural features of this compound invite the exploration of novel reactivity patterns. The interplay between the phosphonate group and the conjugated π-system can be exploited for complex molecular constructions.

Future work will likely investigate its role in multicomponent reactions, where its dual functionality can be used to rapidly build molecular complexity. For example, the phosphonate can act as a directing group or a nucleophilic precursor (via its ylide) while the alkene participates in cycloadditions or transition-metal-catalyzed cross-coupling reactions. The Pudovik and Kabachnik-Fields reactions, which are cornerstone methods for forming α-aminophosphonates, could be adapted into sequential or one-pot procedures incorporating the reactivity of the crotyl group. researchgate.net

Furthermore, the development of reactions that proceed via a phospha-Brook rearrangement could offer new synthetic pathways. mdpi.com This rearrangement, typically involving α-hydroxyphosphonates, could potentially be triggered from functionalized derivatives of this compound, leading to novel phosphate (B84403) structures. The synthesis of complex phosphonates through methods like the Arbuzov reaction or couplings involving (1-bromovinyl)phosphonates and aryl boronic acids also provides a template for developing new transformations for crotyl systems. nih.govorganic-chemistry.org

Design and Synthesis of Advanced Functional Materials Incorporating Crotyl Phosphonate Scaffolds

The phosphonate group is an exceptional anchor for binding to metal oxide surfaces and a versatile component for building robust, functional materials. rsc.orgresearchgate.net The crotyl group in this compound adds another layer of functionality, acting as a polymerizable unit or a site for post-functionalization.

Metal-Organic Frameworks (MOFs): Metal phosphonate chemistry is a rapidly growing subfield of MOF research. researchgate.net Phosphonate linkers tend to form well-packed, layered structures, but strategic ligand design can lead to highly porous frameworks. researchgate.net this compound, after hydrolysis to its corresponding phosphonic acid, could serve as a unique linker. The crotyl group could either be a spectator ligand, influencing pore size and environment, or an active participant. For example, the C=C bonds within the MOF pores could be used for post-synthetic modification, such as polymerization or click chemistry, to introduce new functionalities or link particles together.

Functional Polymers and Composites: Phosphonate-containing polymers are of great interest for applications ranging from biomaterials to flame retardants. nih.govmdpi.comrsc.org this compound is an ideal monomer for radical polymerization, enabling the synthesis of polymers with pendant phosphonate groups along the backbone. These polymers could find use as:

Adhesives for Biomedical Implants: Phosphonates show excellent adhesion to materials like titanium and hydroxyapatite, making them promising for coating medical devices or as components in bone cements. researchgate.net

Flame Retardants: The phosphorus content imparts inherent flame-retardant properties.

Nanocomposites: Phosphonate groups can be used to functionalize nanoparticles like carbon nanotubes or titanium dioxide, improving their dispersion in polymer matrices and creating materials with enhanced thermal or mechanical properties. nih.govresearchgate.net

Table 2: Potential Applications of Materials Derived from Crotyl Phosphonate Scaffolds

Material Class Scaffold Role Key Feature Potential Application
Metal-Organic Frameworks (MOFs) Organic Linker Porosity & Post-Synthetic Modification Gas Storage, Catalysis, Sensing researchgate.netresearchgate.net
Functional Polymers Monomer Pendant Phosphonate Groups Flame Retardants, Dental/Medical Adhesives researchgate.netrsc.org
Surface Coatings Anchoring Group Strong Binding to Metal Oxides Corrosion Inhibition, Biocompatible Surfaces rsc.orgresearchgate.net
Hybrid Nanomaterials Surface Modifier Covalent Functionalization Enhanced Polymer Composites, Catalysis nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To translate laboratory discoveries into practical applications, efficient and scalable synthetic methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. polimi.it The synthesis of phosphonates, including α-aminophosphonates via the Kabachnik-Fields reaction, has been successfully demonstrated in flow systems. researchgate.net Future research will focus on adapting the synthesis of this compound itself to a continuous process. This would enable on-demand production and could facilitate multi-step sequences where the crude output from one reactor is fed directly into the next, streamlining the path to more complex molecules or polymers.

Automated Synthesis: Automated synthesis platforms, which use robotics to perform reactions, purifications, and analyses, can dramatically accelerate the discovery and optimization of new materials and reactions. wikipedia.org These systems are ideal for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) for transformations involving this compound. For materials science applications, automated platforms could be used to generate libraries of polymers or MOFs with varying compositions, allowing for rapid identification of materials with optimal properties for a specific application. synplechem.com The use of automated systems for controlled radical polymerizations, such as ATRP and RAFT, is already established and could be readily applied to the polymerization of crotyl phosphonate monomers. wikipedia.org

Interdisciplinary Research with Emerging Fields in Organic Chemistry

The true impact of this compound will be realized through its application in interdisciplinary research, bridging core organic chemistry with materials science, biology, and medicine.

Future research will likely see this compound used as a molecular probe or a versatile building block in several emerging areas:

Chemical Biology: The phosphonate group is a well-known phosphate mimic and can act as an inhibitor for enzymes that process phosphate-containing substrates. The crotyl group provides a handle for attaching fluorophores, affinity tags, or other functionalities, enabling the design of targeted enzyme inhibitors or activity-based probes.

Drug Delivery: Polymers and nanoparticles functionalized with phosphonates are being explored for targeted drug delivery, particularly to bone tissue, due to the high affinity of phosphonic acids for calcium phosphate (hydroxyapatite). researchgate.netresearchgate.net

Supramolecular Chemistry: The ability of phosphonic acids to form strong hydrogen bonds and coordinate with metals makes them excellent building blocks for creating complex, self-assembled supramolecular structures. researchgate.net The crotyl group can be used to introduce photo- or redox-active sites, leading to stimuli-responsive materials.

The convergence of these fields will continue to uncover new properties and applications, cementing the role of functionalized phosphonates like this compound as enabling tools in modern chemical science. researchgate.netkaust.edu.sa

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of diethyl trans-crotyl phosphonate?

  • Methodological Answer : Key parameters include solvent choice (e.g., dry toluene for moisture-sensitive reactions), reaction temperature (room temperature to avoid side reactions), and stoichiometric ratios of reactants. For example, analogous phosphonate syntheses involve reacting organohalides with diethyl phosphite under inert conditions . Refluxing in aprotic solvents like THF may enhance reactivity, but excess moisture must be avoided to prevent hydrolysis of intermediates .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/31P NMR and elemental analysis . For 31P NMR, the phosphonate group typically resonates between δ +15 to +25 ppm, with coupling constants (e.g., JP-H) providing insight into the trans-crotyl configuration . Mass spectrometry (MS) can validate molecular weight, while IR spectroscopy detects functional groups like P=O (~1250 cm⁻¹) .

Q. What precautions are essential for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in anhydrous conditions under nitrogen to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy. Safety data for analogous phosphonates highlight risks like skin/eye irritation (R36/37/38) and recommend neutralization of spills with inert absorbents .

Advanced Research Questions

Q. How do reaction mechanisms differ between trans- and cis-crotyl isomers during phosphonate synthesis?

  • Methodological Answer : The trans isomer typically forms via a concerted [3,3]-sigmatropic rearrangement (e.g., McCormack reaction), whereas the cis isomer may arise from steric hindrance or competing pathways. Mechanistic studies using deuterium labeling or computational modeling (DFT) can elucidate stereochemical outcomes .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables (e.g., catalyst loading, solvent polarity). For instance, conflicting yields in azidopyrazole-phosphonate reactions were resolved by optimizing reaction time and moisture control, as trace water hydrolyzes intermediates . Cross-validate results using HPLC or GC-MS to quantify byproducts .

Q. How can this compound be functionalized for applications in polymer chemistry or drug delivery systems?

  • Methodological Answer : The crotyl group enables Michael addition or radical polymerization . For example, phosphonate-protected polymers (e.g., PA-PIMA-PEG) undergo deprotection under acidic conditions to yield bioactive surfaces. 31P NMR tracks phosphonate stability during copolymerization .

Data Analysis & Technical Troubleshooting

Q. Why might 31P NMR spectra of this compound show unexpected splitting patterns?

  • Methodological Answer : Splitting arises from scalar coupling (e.g., JP-H or JP-C). For trans-crotyl groups, coupling to adjacent protons (e.g., JP-H = 10–15 Hz) or vicinal carbons (JP-C = 2–5 Hz) can split peaks. Decoupling experiments or 2D NMR (HSQC) clarifies connectivity .

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Methodological Answer : Conduct kinetic profiling (e.g., in situ IR or NMR) to identify rate-limiting steps. For example, diethyl phosphonate reactions with bulky substrates may suffer from steric effects, reducing yields at larger scales. Adjust mixing efficiency or catalyst diffusion rates .

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